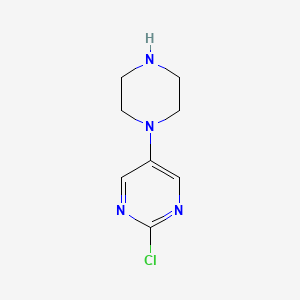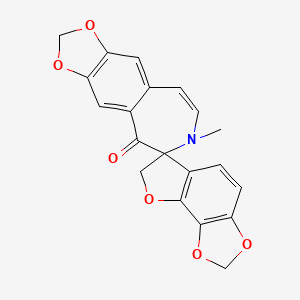
Turkiyenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of turkiyenine involves several key steps. One of the primary synthetic routes includes an aza-spiro annulation onto a benzofuran using a rhodium–nitrenoid to construct a 3-alkyl-3-amino-2,3-dihydrobenzofuran . This is followed by an acyl-alkylation of an aryne onto a β-ketolactam to form a 3-benzazepine-1-one . The final step involves the chemoselective reduction of an amide in the presence of a ketone
Chemical Reactions Analysis
Turkiyenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides, which are potential antitumor agents.
Reduction: The chemoselective reduction of this compound involves the reduction of an amide in the presence of a ketone.
Common reagents used in these reactions include rhodium–nitrenoid for annulation and aryne for acyl-alkylation . Major products formed from these reactions include 3-alkyl-3-amino-2,3-dihydrobenzofuran and 3-benzazepine-1-one derivatives .
Scientific Research Applications
Turkiyenine has several scientific research applications:
Mechanism of Action
The mechanism of action of turkiyenine is not fully understood. it is believed to interact with various molecular targets and pathways. The compound’s unique spirocyclic structure may allow it to bind to specific enzymes or receptors, thereby exerting its bioactive effects . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Properties
CAS No. |
92219-92-6 |
|---|---|
Molecular Formula |
C20H15NO6 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
7'-methylspiro[7H-furo[3,2-g][1,3]benzodioxole-6,6'-[1,3]dioxolo[4,5-h][3]benzazepine]-5'-one |
InChI |
InChI=1S/C20H15NO6/c1-21-5-4-11-6-15-16(26-9-25-15)7-12(11)19(22)20(21)8-23-17-13(20)2-3-14-18(17)27-10-24-14/h2-7H,8-10H2,1H3 |
InChI Key |
OSHWDBDJVMRZTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC3=C(C=C2C(=O)C14COC5=C4C=CC6=C5OCO6)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


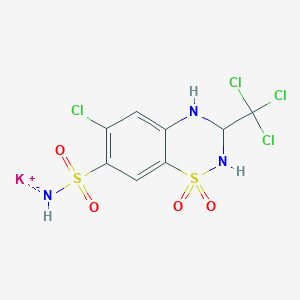
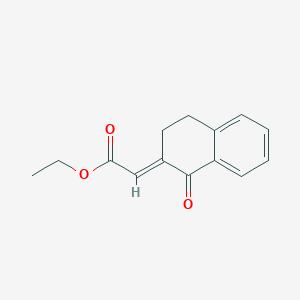
![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)

![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)
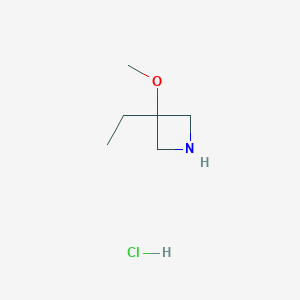

![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
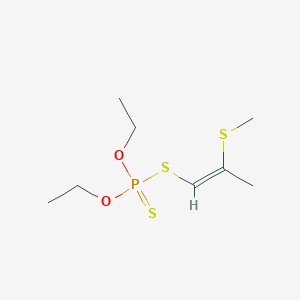
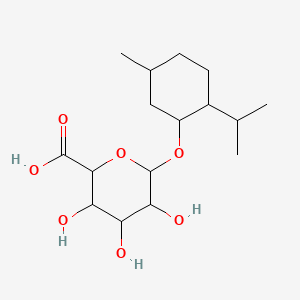
![N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)
